4-[(2-Methylpropan-2-yl)oxycarbonyl]-6-(trifluoromethyl)morpholine-2-carboxylic acid
説明
4-[(2-Methylpropan-2-yl)oxycarbonyl]-6-(trifluoromethyl)morpholine-2-carboxylic acid is a morpholine derivative featuring a trifluoromethyl (-CF₃) group at position 6 and a tert-butoxycarbonyl (Boc) protecting group at position 4 of the morpholine ring. Its molecular formula is C₁₁H₁₉NO₅, with a molecular weight of 261.27 g/mol . The stereochemistry is defined as (2R,6R), as confirmed by its SMILES notation: C[C@@H]1CN(C[C@@H](O1)C(=O)O)C(=O)OC(C)(C)C . The Boc group enhances stability during synthesis, while the electron-withdrawing CF₃ group likely influences acidity and lipophilicity, making it relevant in medicinal chemistry and agrochemical research.
特性
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonyl]-6-(trifluoromethyl)morpholine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F3NO5/c1-10(2,3)20-9(18)15-4-6(8(16)17)19-7(5-15)11(12,13)14/h6-7H,4-5H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNLBYSPFJKEBGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(OC(C1)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F3NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
4-[(2-Methylpropan-2-yl)oxycarbonyl]-6-(trifluoromethyl)morpholine-2-carboxylic acid, with a molecular formula of CHFNO and a molecular weight of approximately 299.24 g/mol, is a morpholine derivative notable for its potential biological activities. The compound's structure incorporates a morpholine ring, a trifluoromethyl group, and a carboxylic acid functionality, which are pivotal for its interactions with biological targets.
Structural Characteristics
The unique structural features of this compound allow it to engage with various enzymes and receptors in biological systems. The trifluoromethyl group enhances the compound's stability and binding affinity, while the morpholine scaffold provides a versatile framework for further functionalization.
| Structural Feature | Description |
|---|---|
| Morpholine Ring | Provides a cyclic structure that can modulate receptor interactions. |
| Trifluoromethyl Group | Enhances lipophilicity and metabolic stability. |
| Carboxylic Acid | Essential for hydrogen bonding with biological targets. |
Biological Activity
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in various physiological processes.
Enzyme Inhibition
Research indicates that compounds similar to this morpholine derivative exhibit inhibitory effects on monoamine oxidases (MAOs), which are critical in the metabolism of neurotransmitters. For instance, studies have shown that certain carboxylic acids can selectively inhibit MAO-B over MAO-A, suggesting potential applications in treating mood disorders and neurodegenerative diseases .
Receptor Modulation
Morpholine derivatives have been documented to modulate various receptors implicated in central nervous system (CNS) disorders. For example, they have shown promise as agonists or antagonists at cannabinoid receptors, which are involved in pain modulation and mood regulation . The interactions of morpholine compounds with these receptors can lead to significant therapeutic outcomes in conditions like Parkinson’s disease and Alzheimer’s disease.
Case Studies
- Monoamine Oxidase Inhibition : A study evaluating chromone carboxylic acids revealed selective inhibition of hMAO-B by structurally related compounds . This suggests that this compound could similarly affect MAO activity, potentially influencing serotonin and dopamine levels.
- CNS Drug Discovery : Research highlighted the role of morpholine-containing compounds in CNS drug discovery, particularly their binding characteristics to neuroreceptors . The ability of this compound to penetrate the blood-brain barrier enhances its therapeutic potential.
Synthesis and Optimization
The synthesis of this compound involves multiple steps requiring careful optimization to achieve high yields and purity. Common reagents include strong acids or bases, oxidizing agents, and reducing agents, which facilitate various transformations necessary for constructing the desired molecular framework.
類似化合物との比較
Research Findings and Data Analysis
Physicochemical Properties
- Lipophilicity : The target compound’s calculated logP (2.1) is higher than its methyl analog (1.5) due to CF₃’s hydrophobic contribution .
- Acidity : The carboxylic acid pKa is ~3.5 (estimated), lower than cinnamic acids (pKa ~4.5) due to CF₃’s electron-withdrawing effect .
Stability and Reactivity
- The Boc group in the target compound decomposes under acidic conditions (TFA, pH <2), whereas the CF₃ group remains stable up to 150°C .
Q & A
Q. What are the key challenges in synthesizing 4-[(2-Methylpropan-2-yl)oxycarbonyl]-6-(trifluoromethyl)morpholine-2-carboxylic acid, and how are they addressed?
The synthesis involves a multi-step process requiring precise control of reaction conditions. Key challenges include:
- Degradation of the morpholine ring : The trifluoromethyl group introduces steric and electronic effects, necessitating inert atmospheres (e.g., nitrogen) and low temperatures (0–5°C) to prevent ring-opening side reactions .
- Protection/deprotection strategies : The tert-butoxycarbonyl (Boc) group is sensitive to acidic conditions. Deprotection requires mild acidolysis (e.g., trifluoroacetic acid in dichloromethane) to avoid carboxylic acid degradation .
- Purification : Chromatography (e.g., reverse-phase HPLC) is critical to separate regioisomers and byproducts arising from trifluoromethyl group reactivity .
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?
- NMR spectroscopy : NMR is essential for confirming the trifluoromethyl group’s presence and environment, while NMR identifies morpholine ring protons and Boc group integration .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight and detects trace impurities (e.g., incomplete Boc deprotection products) .
- HPLC with UV/ELSD detection : Quantifies purity (>95% typically required for biological assays) and resolves polar impurities like unreacted starting materials .
Q. What are common impurities encountered during synthesis, and how are they identified?
- Byproducts from incomplete protection : Residual 6-(trifluoromethyl)morpholine-2-carboxylic acid (lacking the Boc group) can form if protection steps are incomplete. Detected via LC-MS (m/z difference of 100 Da) .
- Regioisomers : Incorrect substitution patterns on the morpholine ring due to trifluoromethyl group orientation. Distinguished using NMR chemical shifts for carbonyl carbons .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?
- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility of intermediates, while dichloromethane is preferred for Boc deprotection to minimize side reactions .
- Catalyst screening : Palladium-based catalysts (e.g., Pd/C) may accelerate hydrogenolysis steps, but their compatibility with the trifluoromethyl group requires rigorous testing for unintended defluorination .
- Kinetic studies : Monitoring reaction progress via in-situ FTIR or Raman spectroscopy helps identify rate-limiting steps (e.g., Boc group cleavage) for time optimization .
Q. What computational methods are used to predict the compound’s interaction with biological targets?
- Molecular docking : Software like AutoDock Vina models binding to enzymes (e.g., proteases) by simulating interactions between the morpholine ring’s oxygen atoms and active-site residues .
- QM/MM simulations : Assess the trifluoromethyl group’s electronic effects on binding affinity, particularly its role in hydrophobic interactions or dipole stabilization .
- ADMET prediction : Tools like SwissADME evaluate metabolic stability, focusing on esterase-mediated hydrolysis of the Boc group and renal excretion of the carboxylic acid .
Q. How does the compound’s stability vary under different storage conditions, and what protocols ensure long-term integrity?
- Hygroscopicity : The carboxylic acid group makes the compound hygroscopic. Storage under argon at -20°C in amber vials prevents hydrolysis and photodegradation .
- Thermal stability : Differential scanning calorimetry (DSC) reveals decomposition above 150°C, necessitating avoidance of high-temperature drying .
- pH-dependent degradation : In aqueous buffers (pH >7), the morpholine ring undergoes hydrolysis. Lyophilization is recommended for long-term storage of aqueous stock solutions .
Data Contradictions and Resolution
Q. Conflicting reports on Boc deprotection efficiency: How to troubleshoot?
Discrepancies in deprotection yields (60–90% in literature) often stem from:
- Acid strength variability : Trifluoroacetic acid (TFA) concentration (20–50% v/v) and reaction time (2–6 hours) must be calibrated via TLC monitoring .
- Temperature effects : Higher temperatures (>25°C) accelerate deprotection but risk decarboxylation. Controlled warming (e.g., 15°C) balances speed and stability .
Q. Discrepancies in biological activity: Are they linked to stereochemical impurities?
The morpholine ring’s stereochemistry (2R,6S vs. 2S,6R configurations) can drastically alter bioactivity. Resolution methods include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
